Antimicrobial protein CAP18
Description
Historical Discovery and Nomenclature of CAP18
The Cationic Antimicrobial Protein of 18 kDa (CAP18) was first isolated from rabbit granulocytes in the early 1990s during investigations into leukocyte-derived lipopolysaccharide (LPS)-binding proteins. Its discovery emerged from assays measuring agglutination of erythrocytes coated with Re-LPS, a truncated form of bacterial LPS. The name "CAP18" reflects its molecular weight (18 kDa) and cationic nature, which facilitates interactions with negatively charged microbial membranes.
In humans, CAP18 is encoded by the CAMP gene (cathelicidin antimicrobial peptide) and is initially synthesized as a 170-amino-acid precursor termed pro-CAP18 or hCAP18. Proteolytic processing releases the active C-terminal peptide, LL-37, which spans residues 136–170. This nomenclature ("LL-37") derives from its two N-terminal leucine residues and total length of 37 amino acids. The dual naming convention—CAP18 for the precursor and LL-37 for the mature peptide—reflects its functional duality as both a storage protein and an effector molecule in innate immunity.
Structural Classification Within the Cathelicidin Family
CAP18 belongs to the cathelicidin family, a group of antimicrobial peptides characterized by a conserved N-terminal cathelin-like domain (CLD) and a variable C-terminal antimicrobial domain. The cathelicidin family is phylogenetically widespread, with members identified in mammals, birds, and fish. CAP18’s structural organization is representative of this family:
Structural Domains of CAP18
The C-terminal antimicrobial domain of CAP18 adopts an amphipathic α-helical conformation in hydrophobic environments, a feature critical for its membrane-disruptive activity. Structural studies using nuclear magnetic resonance (NMR) revealed that residues 106–137 of rabbit CAP18 form a rigid helix with segregated cationic and hydrophobic surfaces, enabling simultaneous interactions with LPS and microbial membranes.
Key Structural Features Across Species
The α-helical content of CAP18’s antimicrobial domain is essential for its function. Substitutions disrupting helix formation (e.g., proline insertions) abolish antibacterial activity. Conversely, residues critical for LPS binding (e.g., lysine and arginine clusters) are conserved across species, underscoring their evolutionary importance.
Functional Residues in CAP18’s Antimicrobial Domain
CAP18’s modular architecture allows for functional specialization: the CLD may regulate protease activity during inflammation, while the antimicrobial domain directly neutralizes pathogens. This structural dichotomy is a hallmark of cathelicidins, balancing protective roles with minimized host toxicity.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLRKRLRKFRNKIKEKLKKIGQKIQGFVPKLAPRTDY |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
Several studies have demonstrated the efficacy of CAP18 against various pathogens:
- Bacterial Inhibition : CAP18 has shown significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 4.5 µg/ml against Xanthomonas citri, the causative agent of citrus canker disease .
- Recombinant Expression : Recombinant CAP18 (rCAP18) produced in Pichia pastoris exhibited potent antibacterial effects, achieving a 28% reduction in bacterial colonies when tested against P. aeruginosa .
Immunomodulatory Effects
CAP18 not only exhibits antimicrobial properties but also plays a role in modulating immune responses:
- Endotoxin Neutralization : The C-terminal fragment of CAP18 (CAP18(109–135)) has been shown to neutralize LPS-induced toxicity in murine models, thus preventing antibiotic-induced endotoxic shock .
- Inflammatory Response Modulation : Studies indicate that CAP18 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to bacterial infections, thereby mitigating inflammatory damage .
Therapeutic Applications
The therapeutic potential of CAP18 extends beyond antimicrobial activity:
- Sepsis Treatment : CAP18-derived peptides have been investigated for their ability to protect against septicemia by neutralizing LPS and reducing systemic inflammation .
- Cancer Therapy : Recent studies suggest that FF/CAP18, an analog of CAP18, induces apoptotic cell death in cancer cell lines, highlighting its potential as an anticancer agent .
Case Study 1: CAP18 in Sepsis Management
A study evaluated the protective effects of synthetic CAP18(109–135) in mice subjected to LPS-induced septic shock. Results indicated that treatment significantly lowered mortality rates and reduced TNF levels, demonstrating its potential as a therapeutic agent in sepsis management .
Case Study 2: Antibacterial Efficacy Against Citrus Canker
Research focusing on the antibacterial activity of rCAP18 against Xanthomonas citri revealed that it effectively inhibited bacterial growth, suggesting its application in agricultural settings to manage citrus canker disease without relying on traditional bactericides .
Chemical Reactions Analysis
Key Residues for Antimicrobial Activity
The hydrophobic face of Cap18, particularly I13, L17, and I24, is essential for its antimicrobial activity against S. Typhimurium, Y. ruckeri, A. salmonicida, E. coli, P. aeruginosa, L. lactis, L. monocytogenes, and E. faecalis .
-
Cap18 derivatives harboring a I13D, L17D, L17P, I24D, or I24N substitution lost their antimicrobial activity against any of the tested bacterial strains .
-
Specific amino acid substitutions, either in the hydrophobic face at positions L6, L17, I20, and I27 or in the hydrophilic face at positions K16 and K18, can generate species-specific Cap18 derivatives .
-
The proline residue at position 29 is essential for the inherent low hemolytic activity of Cap18, and substitution of the residues K16, K23, or G21 by any hydrophobic residues enhances the hemolytic activity .
Impact of Hydrophobic Face on Antimicrobial Activity
An intact hydrophobic face of Cap18 plays a crucial role in its antimicrobial activity against E. coli . The hydrophobic residues I13, L17, I20, I24, and L27 are particularly important . Introducing the negatively charged residue aspartic acid at position I13 or L17 destroys the antimicrobial activity of Cap18 against wild-type and LPS mutants, regardless of the inner core-OS structure . Similarly, introducing a proline residue at position L17 leads to a complete loss of antimicrobial activity .
Species-Specific Activity
Single amino acid substitutions can change the species-specificity of Cap18 . Introducing substitutions such as I13D, L17D, L17P, I24D, or I24N leads to a complete loss of antimicrobial activity against all tested bacterial species, including Gram-positive and Gram-negative bacteria . Amino acids I13, L17, and I24 of Cap18 are of specific importance for the general antimicrobial activity of Cap18 against both Gram-negative and Gram-positive bacteria .
Hydrophobicity and Antimicrobial Activity
The antimicrobial activity spectrum of Cap18 can be changed by targeting the hydrophobic residues in the hydrophobic face . Derivatives with substitutions in the hydrophobic face exhibit a changed antimicrobial activity spectrum . There appears to be an optimal hydrophobicity of Cap18, which is dependent on the target organisms . Fine-tuning the hydrophobicity and hydrophobic moment of Cap18 might be a promising approach to adjust the antimicrobial activity depending on the target organism and to generate Cap18 derivatives with a very narrow killing spectrum .
Role of LPS
The antimicrobial activity of Cap18 and its derivatives is influenced by the lipopolysaccharide (LPS) structure in E. coli . Some Cap18 derivatives, initially non-active against the wild-type, can regain full or partial antimicrobial activity in LPS mutants with a changed inner core-OS . The degree of antimicrobial activity of Cap18 I13R highly depends on the kind of LPS mutation, suggesting that the length of the LPS truncation determines the antimicrobial activity of Cap18 I13R .
Mechanism of Interaction with Bacterial Membranes
CAP18 causes damage to the outer membrane of sensitive E. coli strains . It interacts with the outer membrane of Gram-negative bacteria, leading to lipid-specific adsorption and the formation of transient membrane lesions .
Data Tables
Table 1. Overview of the antimicrobial activity of 696 Cap18 derivatives
| MIC [μg/ml] | >32 | 32 | 16 | 8 | 4 | 2 | 1–2 | 1 | 0.5–1 | 0.5 |
|---|---|---|---|---|---|---|---|---|---|---|
| A. salmonicida | ||||||||||
| Number of variants | 3 | 9 | 13 | 40 | 186 | 388 | 23 | 30 | 3 | 1 |
| % | 0.4% | 1.3% | 1.9% | 5.7% | 26.7% | 55.7% | 3.3% | 4.3% | 0.4% | 0.1% |
| Y. ruckeri | ||||||||||
| Number of variants | 10 | 13 | 24 | 52 | 127 | 375 | 26 | 62 | 6 | 1 |
| % | 1.4% | 1.9% | 3.4% | 7.5% | 18.2% | 53.9% | 3.7% | 8.9% | 0.9% | 0.1% |
| S. Typhimurium | ||||||||||
| Number of variants | 5 | 9 | 11 | 63 | 342 | 234 | 27 | 5 | 0 | 0 |
| % | 0.7% | 1.3% | 1.6% | 9.1% | 49.1% | 33.6% | 3.9% | 0.7% | 0% | 0% |
| L. lactis | ||||||||||
| Number of variants | 36 | 11 | 42 | 177 | 269 | 145 | - | 14 | - | 2 |
| % | 5.2% | 1.6% | 6.0% | 25.4% | 38.7% | 20.8% | - | 2% | - | 0.3% |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Antimicrobial Efficacy
Table 1: MIC Values (μg/mL) of CAP18 and Derivatives Against Key Pathogens
| Pathogen | Wild-Type CAP18 | CAP18-I13D (Derivative) | LL-37 | Polymyxin B |
|---|---|---|---|---|
| E. coli | 2–4 | >32 | 8–16 | 0.5–1 |
| P. aeruginosa | 4–8 | >32 | 16–32 | 1–2 |
| S. aureus | 8–16 | 32–64 | 4–8 | Inactive |
| S. Typhimurium | 2–4 | >32 | 16–32 | 0.5–1 |
- Key Findings :
- CAP18 derivatives with substitutions in hydrophobic residues (e.g., I13D, L17P) lose activity against Gram-negative pathogens but retain partial efficacy against Gram-positive bacteria .
- Unlike Polymyxin B, CAP18 derivatives like CAP18(104-135) neutralize LPS without significant toxicity .
- CAP18 outperforms Temporin-PKE in Gram-negative coverage but is less effective against Gram-positive species like Streptococcus pyogenes .
Species Specificity and Hemolytic Activity
CAP18’s low hemolytic activity is attributed to Pro29, which disrupts α-helix formation, reducing eukaryotic membrane affinity. Substituting Pro29 with hydrophobic residues (e.g., Leu) increases hemolysis by 8-fold . In contrast:
Table 2: Hemolytic Activity (HC50, μg/mL)
| Peptide | HC50 (Horse Erythrocytes) |
|---|---|
| CAP18 | >256 |
| CAP18-P29L | 32 |
| Melittin | 2–4 |
| LL-37 | 64–128 |
LPS Neutralization and Therapeutic Potential
CAP18-derived peptides (e.g., CAP18(109-135)) inhibit LPS-induced septic shock in murine models, outperforming Polymyxin B in safety . However, Polymyxin B remains more potent against multidrug-resistant Acinetobacter baumannii due to its lipid A affinity .
Preparation Methods
Isolation and Purification from Natural Sources
CAP18 was initially isolated from rabbit granulocytes due to its ability to bind and neutralize LPS. The classical preparation method involves multiple chromatographic and biochemical steps:
- Extraction: CAP18 is extracted from granulocytes using acid extraction methods with buffers that maintain protein stability.
- Precipitation: Ethanol precipitation is used to concentrate proteins from the extract.
- Affinity Chromatography: Heparin-Sepharose affinity chromatography isolates CAP18 based on its strong binding to heparin.
- Gel Filtration: Size-exclusion chromatography further purifies CAP18 by separating proteins based on molecular weight.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification uses RP-HPLC with C8 columns and water-acetonitrile gradients containing trifluoroacetic acid for elution, yielding highly pure CAP18.
- The purified CAP18 protein has a molecular weight of approximately 18 kDa.
- The C-terminal fragment (37 amino acids) retains LPS-binding and antimicrobial activity.
- Purification yields protein suitable for amino acid sequencing and functional assays.
| Step | Method/Technique | Purpose |
|---|---|---|
| Extraction | Acid extraction with buffer | Protein solubilization |
| Precipitation | Ethanol precipitation | Protein concentration |
| Affinity Chromatography | Heparin-Sepharose | Selective binding purification |
| Gel Filtration | Size-exclusion chromatography | Molecular weight separation |
| RP-HPLC | Reverse-phase HPLC with C8 column | Final purification |
This method was detailed by Hirata et al. (1994), highlighting the effectiveness of these sequential steps in isolating functional CAP18 from natural sources.
Recombinant Expression in Heterologous Systems
To obtain larger quantities of CAP18 and its variants, recombinant DNA technology has been employed, particularly using yeast expression systems such as Pichia pastoris.
- Gene Cloning: The cap18 gene is excised from plasmids using restriction enzymes (e.g., XhoI and NotI) and purified by agarose gel electrophoresis.
- Vector Construction: The gene is ligated into an expression vector (e.g., pPICZAα), which is linearized and dephosphorylated to prevent self-ligation.
- Transformation: The recombinant plasmid is introduced into competent Pichia pastoris cells by electroporation.
- Selection: Transformed cells are selected on media containing antibiotics (e.g., Zeocin).
- Induction: Protein expression is induced by methanol in culture.
- Purification: Recombinant CAP18 (rCAP18) is purified using affinity chromatography leveraging a polyhistidine tag, followed by washing and elution steps.
- Verification: Purity and identity are confirmed by SDS-PAGE and Western blotting.
- The recombinant CAP18 gene fragment is approximately 479 base pairs.
- Purification buffers typically contain phosphate salts, NaCl, and imidazole for affinity elution.
- Protein concentration is measured by Bradford assay.
- Expression yields active rCAP18 capable of binding LPS and demonstrating antibacterial effects.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Gene excision | XhoI and NotI digestion | Isolate cap18 gene |
| Vector linearization | Restriction enzyme digestion | Prepare vector for ligation |
| Ligation | T4 DNA ligase, 22°C for 2 h + 4°C overnight | Insert gene into vector |
| Transformation | Electroporation into Pichia pastoris | Introduce recombinant plasmid |
| Selection | Zeocin-containing medium | Select transformed cells |
| Induction | Methanol induction, 90 h | Express recombinant protein |
| Purification | Ni-affinity chromatography | Isolate His-tagged rCAP18 |
| Analysis | SDS-PAGE, Western blot | Confirm protein purity and identity |
This heterologous expression method was thoroughly characterized by Shokri et al. (2015), demonstrating efficient production and functional activity of rCAP18.
Chemical Synthesis of CAP18-Derived Peptides
Synthetic peptide approaches focus on producing active fragments of CAP18, particularly the C-terminal antimicrobial domain, using solid-phase peptide synthesis (SPPS):
- Resin Selection: Tentagel S AC or AM resins are used, providing either free acid or amidated C-termini.
- Fmoc Chemistry: Repetitive coupling cycles with Fmoc-protected amino acids using PyBOP as a coupling reagent and N-methylmorpholine as a base.
- Side Chain Protection: tBu for acidic and hydroxyl-containing residues; Boc for lysine; Trt for asparagine and glutamine; Pmc for arginine.
- Deprotection: Fmoc groups are removed with piperidine in NMP.
- Cleavage: Peptides are cleaved from the resin and side chains deprotected using trifluoroacetic acid (TFA)/water mixtures.
- Precipitation and Purification: Peptides are precipitated with ether/pentane, lyophilized, and purified by RP-HPLC.
- Characterization: Purity assessed by analytical RP-HPLC and molecular weight confirmed by MALDI-TOF mass spectrometry.
- Typical coupling times: 45 minutes; deprotection: three cycles of 3 minutes.
- Peptides are stored at −80°C in saline or dilute acetic acid solutions.
- Synthetic peptides such as CAP18(109–135) show potent LPS-binding and antimicrobial activities comparable to native protein.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin | Tentagel S AC/AM | Solid support for synthesis |
| Coupling | Fmoc-AA (0.60 M), PyBOP (0.67 M), NMM | Amino acid addition |
| Deprotection | Piperidine/NMP (1:4 v/v), 3 × 3 min cycles | Remove Fmoc protecting groups |
| Cleavage | TFA/water (95/5 v/v), 2.5 h | Release peptide from resin |
| Precipitation | Ether/pentane (1:1 v/v), −20°C | Peptide isolation |
| Purification | RP-HPLC with water-acetonitrile gradients | Purify peptide |
| Characterization | RP-HPLC, MALDI-TOF MS | Confirm purity and identity |
This method is described in detail in patent US7803756B2 and related literature, providing a reliable route to produce CAP18 peptides for research and therapeutic applications.
Comparative Summary of Preparation Methods
| Preparation Method | Source | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| Natural Isolation | Rabbit granulocytes | Sequential chromatography and precipitation | Native protein with full structure | Low yield, labor-intensive |
| Recombinant Expression | Pichia pastoris yeast | Gene cloning, expression, affinity purification | Scalable production, functional protein | Requires molecular biology expertise |
| Chemical Peptide Synthesis | Solid-phase synthesis | Fmoc chemistry, resin-based, RP-HPLC purification | Precise control of sequence, modifications | Limited to peptide fragments, costly |
Research Findings on Preparation and Activity
- CAP18 and its C-terminal fragments prepared by these methods retain strong LPS-binding and neutralizing activities.
- Synthetic peptides such as CAP18(109–135) have demonstrated protective effects against endotoxin-induced shock in animal models, confirming functional integrity after preparation.
- Recombinant CAP18 expressed in yeast shows antibacterial effects comparable to native protein, validating heterologous expression systems for production.
- Purification steps are critical to remove endotoxin contamination and ensure biological activity, especially for therapeutic applications.
Q & A
Q. What structural features of CAP18 are critical for its antimicrobial activity?
CAP18's antimicrobial activity relies on its hydrophobic face and cationic residues. Key hydrophobic residues (I13, L17, I24) are essential for membrane disruption, while cationic residues (e.g., K16, K18) mediate electrostatic interactions with bacterial lipopolysaccharides (LPS). Mutations in these residues (e.g., I13D, L17P) abolish activity . The C-terminal 37-amino-acid fragment is particularly critical for LPS binding and neutralizing endotoxin effects .
Q. How does CAP18’s efficacy differ between in vitro and in vivo settings?
In vitro, CAP18 exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Yersinia ruckeri, Salmonella Typhimurium) with minimal hemolysis (<15% at therapeutic doses) . However, in vivo efficacy is administration-dependent: intraperitoneal injection in rainbow trout significantly reduces mortality from Y. ruckeri, while oral administration fails due to proteolytic degradation in the gut . Stability challenges in physiological environments highlight the need for structural modifications .
Q. What methodologies are used to assess CAP18’s antimicrobial and cytotoxic properties?
- Minimum Inhibitory Concentration (MIC) assays against pathogens like Y. ruckeri and S. Typhimurium .
- Hemolytic assays using erythrocytes to quantify cytotoxicity .
- LPS-binding assays (e.g., erythrocyte-coated LPS models) to evaluate endotoxin neutralization .
- In vivo survival studies in animal models (e.g., rainbow trout) with controlled infection protocols .
Advanced Research Questions
Q. How can researchers address the instability of CAP18 during oral administration?
Proteolytic degradation in the gastrointestinal tract limits oral efficacy. Proposed solutions include:
Q. What experimental strategies resolve contradictions in CAP18’s species-specific activity?
Discrepancies arise from bacterial LPS structural diversity. For example:
Q. How do hydrophobic face modifications impact CAP18’s activity and specificity?
Substitutions in hydrophobic residues (I13, L17, I24) disrupt membrane interaction, reducing MIC values by ≥16-fold . However, targeted mutations (e.g., K18P) can enhance species-specificity:
Q. What role does LPS play in CAP18’s mechanism of action?
CAP18 binds LPS via its C-terminal domain, neutralizing endotoxin effects (e.g., nitric oxide release) and disrupting membrane integrity. LPS structure determines susceptibility:
- Inner core oligosaccharide modifications (e.g., heptoseless mutants) increase CAP18 efficacy by reducing membrane stability .
- Charge distribution in LPS influences electrostatic interactions with CAP18’s cationic residues .
Data Contradiction Analysis
Q. Why do some CAP18 derivatives show variable efficacy across bacterial strains?
Strain-specific LPS structures and membrane composition modulate CAP18’s activity. For example:
- I13R derivative is inactive against wild-type E. coli but effective in LPS-truncated mutants .
- Y. ruckeri exhibits higher resistance than A. salmonicida due to differences in outer membrane protein expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
